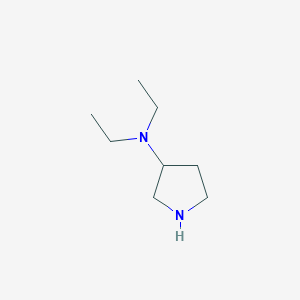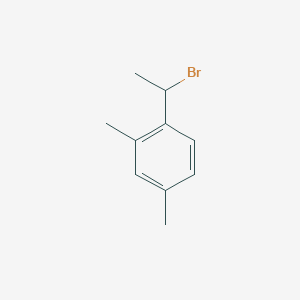![molecular formula C21H18O2 B1286749 1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone CAS No. 893736-80-6](/img/structure/B1286749.png)
1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions or specific conditions to achieve the desired product. For instance, a pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Similarly, the synthesis of a biphenyl derivative was attempted through the nickel-modified Ullmann reaction, although an unexpected by-product was identified . These methods suggest that the synthesis of "1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone" could also involve multi-step reactions and careful selection of catalysts and conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone" has been characterized using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been used to optimize the geometry and predict spectral data, showing good correlation with experimental data . These studies indicate that a detailed molecular structure analysis of the compound would likely involve similar techniques and theoretical calculations.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through different analyses. For example, the electrostatic potential surfaces (EPS) investigations have been used to identify the closest contacts between active atoms . The reactivity of the compound could be inferred from such studies, suggesting that "1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone" may also exhibit specific reactive sites that could be identified through EPS analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been studied extensively. The HOMO and LUMO energies, as well as the electrostatic potentials (ESP), have been calculated to visualize charge distribution and reactive sites . Hirshfeld surface analysis has been used to quantify noncovalent supramolecular interactions . These analyses provide a comprehensive understanding of the properties of the compounds, which could be extrapolated to "1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone".
Applications De Recherche Scientifique
Synthesis Techniques : 1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone and its derivatives are synthesized using various techniques, including microwave-assisted synthesis and palladium-assisted C–C coupling reactions, such as the Suzuki reaction. These methods are noted for their high yields and eco-friendly nature (Soares et al., 2015). Additionally, a new synthesis route involving a five-step reaction sequence starting from 2-methyl-3-nitrophenol has been developed for related compounds, with significant attention to the optimization of reaction conditions (Tang Yan-feng, 2012).
Photophysical Properties : The photophysics of similar compounds have been extensively studied, revealing phenomena such as a large edge-excitation red-shift of fluorescence in certain conditions, indicative of the compound's potential in optical applications (Ghoneim, 2001).
Structural and Molecular Analysis : Advanced techniques like FT-IR, NMR, ESI-MS, UV-Vis spectroscopy, and X-ray crystallography are commonly employed to characterize these compounds and their derivatives. Studies reveal insights into their molecular structure, stability, charge distribution, and electronic transitions, providing a deeper understanding of their chemical nature and potential applications (Yalei Cai et al., 2020).
Applications in Material Science : The compounds and their derivatives show promise in material science, particularly in the development of novel metal–organic frameworks (MOFs) and polymers with potential applications in areas such as photoluminescence. The structural versatility of these compounds allows the formation of complex structures with unique properties (Li-Xin Sun et al., 2010).
Biological Applications : Although not directly related to 1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone, studies on structurally similar compounds reveal potential biological activities, such as anti-inflammatory and antimicrobial effects. These studies pave the way for further exploration of the biological applications of this compound and its derivatives (Z. Rehman et al., 2022).
Propriétés
IUPAC Name |
1-[3-(4-phenylmethoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c1-16(22)19-8-5-9-20(14-19)18-10-12-21(13-11-18)23-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFIPVXUJAXRLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4'-(benzyloxy)biphenyl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(tert-Butoxycarbonyl)amino]nicotinic acid](/img/structure/B1286672.png)











